molecular formula C9H10ClNO2 B11824619 Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

Cat. No.: B11824619
M. Wt: 199.63 g/mol
InChI Key: SBTBVZPAEOOTMS-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H

InChI Key

SBTBVZPAEOOTMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1.Cl

Origin of Product

United States

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